Product packaging for Bis[4-(trifluoromethyl)phenyl]methanone(Cat. No.:CAS No. 21221-91-0)

Bis[4-(trifluoromethyl)phenyl]methanone

Cat. No.: B3040521
CAS No.: 21221-91-0
M. Wt: 318.21 g/mol
InChI Key: YHKDMJOYMRUGBQ-UHFFFAOYSA-N
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Description

Contextual Significance of Trifluoromethylated Ketones and Benzophenones in Modern Chemistry

The introduction of fluorine atoms into organic molecules can profoundly alter their physical, chemical, and biological properties. The trifluoromethyl (-CF3) group, in particular, is a key functional group in modern chemistry due to its strong electron-withdrawing nature, high lipophilicity, and metabolic stability. polimi.it When incorporated into ketones, the -CF3 group enhances the electrophilicity of the carbonyl carbon, making trifluoromethylated ketones valuable intermediates in a variety of chemical transformations. rsc.org

Benzophenones, a class of aromatic ketones, are widely recognized for their photochemical properties and are extensively used as photoinitiators in polymerization reactions. rsc.org The trifluoromethyl substituents in Bis[4-(trifluoromethyl)phenyl]methanone are expected to modulate these properties, opening up new avenues for applications in materials science and polymer chemistry. Furthermore, the benzophenone (B1666685) scaffold is a common feature in many biologically active molecules, and the presence of trifluoromethyl groups can significantly impact a compound's pharmacokinetic profile and binding affinity to biological targets. nih.gov

Overview of Key Academic Research Domains for this compound

The unique combination of a benzophenone core and two trifluoromethyl groups makes this compound a versatile molecule with potential applications in several key areas of academic research:

Organic Synthesis: It serves as a valuable precursor for the synthesis of more complex molecules. The reactive carbonyl group and the trifluoromethyl-substituted phenyl rings allow for a variety of chemical modifications, making it a useful building block for creating novel organic compounds.

Polymer Chemistry: this compound is explored as a monomer in the synthesis of high-performance polymers, such as polyimides. The incorporation of trifluoromethyl groups into the polymer backbone can enhance thermal stability, chemical resistance, and solubility, while also imparting low dielectric constants and moisture absorption. polimi.itntu.edu.tw

Medicinal Chemistry: While direct applications are still under investigation, the structural motifs present in this compound are of significant interest in drug discovery. Trifluoromethylated compounds have shown promise in the development of new therapeutic agents, and the benzophenone core is a known pharmacophore. nih.govnih.gov

Chemical and Physical Properties

PropertyValue
Molecular Formula C15H8F6O
Molecular Weight 318.21 g/mol nih.gov
IUPAC Name This compound nih.gov
CAS Number 21221-91-0 nih.gov
Physical Description White solid
Melting Point Not available
Boiling Point Not available
Solubility Soluble in many polar organic solvents ntu.edu.tw

Spectroscopic and Crystallographic Data

Spectroscopic Data

TechniqueData
¹H NMR The proton NMR spectrum is expected to show signals in the aromatic region, characteristic of the protons on the two phenyl rings.
¹³C NMR The carbon NMR spectrum will display signals for the carbonyl carbon, the trifluoromethyl carbon, and the aromatic carbons. The chemical shifts will be influenced by the strong electron-withdrawing effect of the trifluoromethyl groups.
Infrared (IR) Spectroscopy The IR spectrum will exhibit a characteristic strong absorption band for the carbonyl (C=O) stretching vibration, typically in the range of 1650-1680 cm⁻¹. Bands corresponding to C-F stretching and aromatic C-H and C=C stretching will also be present.
Mass Spectrometry (MS) The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns may involve cleavage of the carbonyl group and loss of trifluoromethyl groups. nih.gov

Crystallographic Data

Synthesis of this compound

Several synthetic routes can be envisioned for the preparation of this compound, primarily based on established methods for ketone synthesis.

Friedel-Crafts Acylation

A common method for synthesizing aromatic ketones is the Friedel-Crafts acylation. rsc.orgnih.govresearchgate.netresearchgate.net This would involve the reaction of trifluoromethylbenzene with 4-(trifluoromethyl)benzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The electrophilic acylium ion, generated from the acyl chloride and the Lewis acid, would then attack the electron-rich aromatic ring of trifluoromethylbenzene to form the desired ketone.

Grignard Reaction

An alternative approach involves the use of a Grignard reagent. libretexts.orgorgsyn.orgnih.govsigmaaldrich.comyoutube.com The reaction of a Grignard reagent derived from 4-bromotrifluoromethylbenzene, namely (4-(trifluoromethyl)phenyl)magnesium bromide, with 4-(trifluoromethyl)benzoyl chloride would yield this compound after an aqueous workup. nih.gov Care must be taken during the formation of trifluoromethyl-substituted Grignard reagents due to their potential instability. orgsyn.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H8F6O B3040521 Bis[4-(trifluoromethyl)phenyl]methanone CAS No. 21221-91-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

bis[4-(trifluoromethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8F6O/c16-14(17,18)11-5-1-9(2-6-11)13(22)10-3-7-12(8-4-10)15(19,20)21/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHKDMJOYMRUGBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8F6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Bis 4 Trifluoromethyl Phenyl Methanone and Its Analogues

Direct Synthetic Routes to Bis[4-(trifluoromethyl)phenyl]methanone

The most straightforward approaches to this compound involve the formation of the central carbonyl-aryl bonds in the final stages of the synthesis. Classical methods such as the Friedel-Crafts acylation and the use of organometallic reagents are prominent in this regard.

One common strategy is the Friedel-Crafts acylation of trifluoromethylbenzene with 4-(trifluoromethyl)benzoyl chloride. This reaction, typically catalyzed by a Lewis acid like aluminum chloride (AlCl₃), proceeds via an electrophilic aromatic substitution mechanism. The acylium ion, generated from the reaction of the benzoyl chloride with the Lewis acid, attacks the electron-rich aromatic ring of trifluoromethylbenzene to form the desired diaryl ketone. The reaction conditions, including the choice of solvent and catalyst, are crucial for optimizing the yield and minimizing side reactions. nih.gov

Another powerful direct method involves the use of Grignard reagents . The reaction of 4-(trifluoromethyl)phenylmagnesium bromide with a suitable acylating agent, such as 4-(trifluoromethyl)benzoyl chloride, can yield this compound. researchgate.net This nucleophilic addition-elimination reaction is a cornerstone of carbon-carbon bond formation. However, the reactivity of Grignard reagents necessitates careful control of reaction conditions to avoid side reactions, such as the addition of a second equivalent of the Grignard reagent to the newly formed ketone, which would lead to a tertiary alcohol. bioorganica.com.ua Variations of this approach might involve the use of other organometallic reagents, such as organolithium or organocuprate compounds.

Reactant 1Reactant 2Catalyst/ReagentProductReaction Type
Trifluoromethylbenzene4-(Trifluoromethyl)benzoyl chlorideAlCl₃This compoundFriedel-Crafts Acylation
4-(Trifluoromethyl)phenylmagnesium bromide4-(Trifluoromethyl)benzoyl chloride-This compoundGrignard Reaction
4-(Trifluoromethyl)phenylmagnesium bromideEthyl 4-(trifluoromethyl)benzoate-This compoundGrignard Reaction

Contemporary Precursor-Based Synthetic Strategies for Related Trifluoromethylated Methanones

The synthesis of trifluoromethylated methanones, including analogues of this compound, often benefits from precursor-based strategies. These multi-step approaches allow for greater control over the introduction of functional groups and can be adapted to create a diverse range of related structures.

Palladium-Catalyzed Cross-Coupling and Related Organometallic Transformations

Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the formation of carbon-carbon bonds, and their application in the synthesis of diaryl ketones is well-established.

Suzuki-Miyaura Coupling: This reaction typically involves the coupling of an aryl boronic acid with an aryl halide. For the synthesis of trifluoromethylated diaryl ketones, this could involve the reaction of a (4-trifluoromethyl)phenylboronic acid derivative with a 4-(trifluoromethyl)halobenzene in the presence of a palladium catalyst and a base. elsevierpure.comnih.gov The versatility of the Suzuki-Miyaura coupling lies in its tolerance of a wide range of functional groups and its generally high yields.

Stille Coupling: The Stille reaction couples an organotin compound with an organic halide. In this context, a (4-trifluoromethyl)phenyltin reagent could be coupled with a 4-(trifluoromethyl)benzoyl chloride or another suitable electrophile. mdpi.comuni-bielefeld.degoogle.com While effective, the toxicity of organotin compounds is a significant drawback of this method.

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene. While less direct for the synthesis of benzophenones, it can be a valuable tool for constructing precursors that can be subsequently converted to the desired ketone. nih.gov

Coupling ReactionOrganometallic ReagentElectrophileCatalyst SystemProduct Type
Suzuki-Miyaura(4-Trifluoromethyl)phenylboronic acid4-(Trifluoromethyl)benzoyl halidePd catalyst, BaseTrifluoromethylated diaryl ketone
Stille(4-Trifluoromethyl)phenyltin reagent4-(Trifluoromethyl)benzoyl halidePd catalystTrifluoromethylated diaryl ketone
Heck4-Vinyl-trifluoromethylbenzene4-(Trifluoromethyl)aryl halidePd catalyst, BaseStilbene precursor for ketone

Nucleophilic Acylation and Condensation Reactions in Fluorinated Ketone Synthesis

Nucleophilic acylation and condensation reactions are fundamental transformations in organic synthesis and have been adapted for the preparation of fluorinated ketones.

Nucleophilic Trifluoromethylation of Esters: A direct approach to trifluoromethyl ketones involves the nucleophilic trifluoromethylation of esters. Reagents such as trifluoromethyltrimethylsilane (TMSCF₃) in the presence of a fluoride (B91410) source can effectively trifluoromethylate esters to yield the corresponding trifluoromethyl ketones. google.comnih.gov

Claisen Condensation: The Claisen condensation of an enolizable ketone with an ester can be a route to β-diketones, which can then be manipulated to form other products. A tandem Claisen condensation and retro-Claisen C-C bond cleavage reaction has been developed for the synthesis of trifluoromethyl ketones from enolizable alkyl phenyl ketones and ethyl trifluoroacetate. researchgate.netnih.govresearchgate.netnih.gov

Aldol Condensation: The Aldol reaction, particularly the cross-aldol reaction of aryl ketones with heteroaromatic trifluoromethyl ketone hydrates, has been utilized to synthesize α-trifluoromethyl tertiary alcohols. uni-bielefeld.de These alcohols can serve as precursors to the corresponding ketones through oxidation. Asymmetric versions of the Aldol reaction have also been developed to produce chiral trifluoromethylated compounds. researchgate.netjelsciences.comnih.gov

Selective Oxidation and Rearrangement Pathways

The selective oxidation of precursor molecules is a key strategy for the synthesis of diaryl ketones. Diaryl-methanols, which can be synthesized through various methods including Grignard reactions, can be oxidized to the corresponding diaryl ketones using a variety of oxidizing agents. A tandem arylation/oxidation of diarylmethanes has been described for the synthesis of unsymmetrical triarylmethanols, which are direct precursors to the corresponding ketones. nih.gov

Rearrangement reactions, although less common for the direct synthesis of this compound, can play a role in the synthesis of its isomers or more complex analogues. For instance, acid-catalyzed rearrangements of certain precursors could potentially lead to the formation of the benzophenone (B1666685) skeleton.

Biocatalytic Approaches for Enantioselective Preparation of Trifluoromethylated Alcohol Precursors

Biocatalysis has emerged as a powerful and environmentally friendly tool in organic synthesis. The enantioselective reduction of prochiral ketones to chiral alcohols is a well-established application of biocatalysis.

The biocatalytic reduction of trifluoromethyl ketones, including precursors to this compound, can be achieved with high enantioselectivity using whole cells of microorganisms or isolated enzymes such as alcohol dehydrogenases. nih.govelsevierpure.com For example, the asymmetric reduction of 3,5-bis(trifluoromethyl) acetophenone (B1666503) to (1R)-[3,5-bis(trifluoromethyl)phenyl] ethanol (B145695) has been demonstrated using whole cells of Leifsonia xyli. nih.gov These chiral trifluoromethylated alcohols are valuable precursors for the synthesis of enantiomerically pure pharmaceuticals and other bioactive molecules. Furthermore, biocatalytic N-H bond insertion reactions have been developed for the enantioselective synthesis of α-trifluoromethyl amines, which are also important building blocks. nih.gov

Synthesis of Complex Derivatives Incorporating the this compound Core

The this compound core serves as a versatile scaffold for the synthesis of more complex derivatives with potential applications in materials science and medicinal chemistry.

Heterocyclic Derivatives: The carbonyl group of this compound can be utilized as a reactive handle to construct various heterocyclic systems. For example, condensation reactions with hydrazine (B178648) derivatives can lead to the formation of pyrazole (B372694) derivatives. The synthesis of 3,5-bis(trifluoromethyl)phenyl-substituted pyrazole derivatives has been reported, showcasing the utility of trifluoromethylated ketones in generating complex heterocyclic structures. mdpi.com

Polymer Synthesis: The trifluoromethyl groups in this compound can impart desirable properties such as thermal stability, chemical resistance, and low dielectric constants to polymers. This has led to the incorporation of this and similar fluorinated diaryl ketone units into the backbone of high-performance polymers like polyimides and polysulfones. For instance, novel fluorinated polyimides have been synthesized from diamines containing the bis(trifluoromethyl)phenyl phosphine (B1218219) oxide moiety. researchgate.netpolymer.cn

Pharmaceutical Analogues: The trifluoromethylphenyl motif is a common feature in many pharmaceutical compounds due to its ability to enhance metabolic stability and binding affinity. This compound and its derivatives can serve as intermediates in the synthesis of a wide range of biologically active molecules. For example, derivatives of 3,5-bis(trifluoromethyl)phenyl ethanone (B97240) are intermediates in the synthesis of substance P (neurokinin-1) receptor antagonists. google.com Furthermore, B-(trifluoromethyl)phenyl phosphine-borane derivatives have been designed and synthesized as novel progesterone (B1679170) receptor antagonists. mdpi.com

Derivative ClassSynthetic ApproachKey PrecursorPotential Application
Pyrazole DerivativesCondensation with Hydrazine Derivatives3,5-Bis(trifluoromethyl)acetophenonePharmaceuticals
Fluorinated PolyimidesPolycondensation with DianhydridesDiamines with trifluoromethylphenyl groupsHigh-Performance Materials
Pharmaceutical IntermediatesMulti-step synthesis3,5-Bis(trifluoromethyl)phenyl ethanoneDrug Discovery
Phosphine-Borane DerivativesReductive amination with phosphines and boronic acids3- or 4-(Trifluoromethyl)phenyl boronic acidMedicinal Chemistry

Rational Design and Synthesis of Fluorinated Polyimides

The introduction of fluorine atoms into polyimides is a well-established strategy to enhance their performance characteristics. Fluorinated polyimides (FPIs) often exhibit improved solubility, lower dielectric constants, enhanced optical transparency, and superior thermal stability compared to their non-fluorinated counterparts. The rational design of these materials involves the synthesis of novel monomers, such as fluorinated diamines or dianhydrides, which are then polymerized.

One synthetic approach involves the preparation of FPIs from a fluorinated diamine monomer, which can be synthesized in a multi-step process. For instance, a series of ternary-copolymers of FPIs can be synthesized using fluorinated diamine monomers like 1,4-bis-[4-amino-2-(trifluoromethyl)-phenoxy] tetrafluoride benzene (B151609). beilstein-journals.org The polymerization is typically a two-step process involving the reaction of the diamine with a dianhydride to form a poly(amic acid) precursor, followed by chemical or thermal imidization to yield the final polyimide. wikipedia.org The incorporation of trifluoromethyl (-CF3) groups can decrease the dielectric constant by increasing hydrophobicity, creating free volume, and altering the total polarizability. wikipedia.org

The properties of the resulting FPIs are highly dependent on the structure of the monomers. For example, the introduction of bulky trifluoromethyl groups can disrupt chain packing, leading to increased solubility in organic solvents. wikipedia.org Furthermore, the strong electron-withdrawing nature of the -CF3 groups can influence the polymer's thermal and electronic properties. organic-chemistry.org Researchers have successfully synthesized a range of FPIs with high glass transition temperatures and excellent thermal stability. wikipedia.orgnih.gov

Polymer SeriesKey MonomersSynthetic ApproachResulting PropertiesReference
Ternary-copolymer FPIs1,4-bis-[4-amino-2-(trifluoromethyl)-phenoxy] tetrafluoride benzene, 6FHP, BPADATwo-step imidizationHigh thermal stability (463-508 °C), high optical transparency, low moisture uptake (0.61–0.72%) beilstein-journals.org
Organosoluble FPIs2,2′-Bis(4-amino-2-trifluoromethylphenoxy)biphenyl, various aromatic dianhydridesTwo-step polyaddition and chemical/thermal cyclodehydrationSoluble in polar organic solvents, Tg of 222–280 °C, 10% weight loss >520 °C, low dielectric constants (2.84–3.61 at 10 kHz) wikipedia.org
Phosphine Oxide containing FPIsBis[4-(4′-aminophenoxy)phenyl]-3,5-bis(trifluoromethyl)phenyl phosphine oxide, various aromatic dianhydridesPreparation from the novel diamine with commercial dianhydridesHigh glass transition temperatures, excellent thermal stability, good solubility in common organic solvents wikipedia.org

Development of Organic Semiconductors with Trifluoromethylated Benzophenone Moieties

Benzophenone derivatives are recognized as valuable building blocks in the design of organic semiconductors, particularly for organic light-emitting diodes (OLEDs). wikipedia.org The benzophenone core can function as an efficient electron acceptor and a high-efficiency intersystem crossing (ISC) agent, which is a crucial characteristic for the development of materials for thermally activated delayed fluorescence (TADF). wikipedia.org TADF emitters allow for the harvesting of non-emissive triplet excitons, significantly enhancing the internal quantum efficiency of OLEDs. beilstein-journals.org

The general design of benzophenone-based TADF emitters involves a donor-acceptor (D-A) or donor-acceptor-donor (D-A-D) framework, where the benzophenone unit serves as the acceptor. beilstein-journals.orgmasterorganicchemistry.com The synthesis of these materials often involves coupling various electron-donating moieties to the benzophenone core. The introduction of trifluoromethyl groups, either on the benzophenone itself or on the donor units, can fine-tune the electronic properties of the resulting semiconductor. These groups can influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, as well as the singlet-triplet energy gap (ΔEST), which is a critical parameter for efficient TADF. beilstein-journals.org

Computational studies have been employed to investigate the relationship between the molecular structure of benzophenone-based emitters and their photophysical properties. beilstein-journals.orgmasterorganicchemistry.comarkat-usa.org These studies help in the rational design of new materials with optimized performance. Key descriptors such as the torsion angle between the donor and acceptor units, natural transition orbitals, and spin-orbit coupling values are analyzed to predict TADF efficiency. beilstein-journals.orgorganic-chemistry.org

Material TypeCore StructureKey FeatureApplicationReference
TADF EmittersBenzophenone acceptor core with various donor moietiesEfficient reverse intersystem crossing (RISC) due to small ΔESTOrganic Light-Emitting Diodes (OLEDs) beilstein-journals.orgwikipedia.org
PhOLED Host MaterialsBenzophenone derivativesHigh thermal stability (Td up to 553 °C) and high triplet state energy levels (2.53–3.02 eV)Phosphorescent OLEDs (PhOLEDs) wikipedia.org

Derivatization for Coordination Polymer Ligands

Coordination polymers, including metal-organic frameworks (MOFs), are crystalline materials constructed from metal ions or clusters linked by organic ligands. The properties of these materials are highly tunable by modifying the metal center or the organic linker. While this compound itself is not a typical ligand, it can be chemically modified to incorporate coordinating functional groups, transforming it into a versatile building block for coordination polymers.

A rational synthetic strategy would involve the introduction of coordinating moieties, such as carboxylates or nitrogen-containing heterocycles (e.g., triazoles, pyridines), onto the phenyl rings of the benzophenone structure. For example, oxidation of potential methyl groups on the phenyl rings to carboxylic acids would yield a dicarboxylic acid ligand. This derivatized molecule could then be reacted with various metal salts under solvothermal conditions to form coordination polymers. arkat-usa.org The rigidity of the benzophenone core, combined with the electronic properties of the trifluoromethyl groups, would influence the topology and functionality of the resulting framework.

The use of fluorinated ligands in the synthesis of coordination polymers is known to impart specific properties, such as increased thermal stability and modified sorption behavior. rsc.org For instance, coordination polymers have been successfully synthesized using the flexible dicarboxylate building block 4,4′-(hexafluoroisopropylidene) bis(benzoic acid), which shares structural similarities with a hypothetical dicarboxylated derivative of this compound. researchgate.netacs.org Similarly, ligands containing trifluoromethyl groups, such as 3,5-bis(trifluoromethyl)benzoate, have been used to construct novel coordination polymers. mdpi.com The synthesis of lanthanide(III) coordination polymers has also been achieved with bis(1,2,4-triazol-1-yl)methane linkers, demonstrating the versatility of N-donor ligands in constructing such frameworks. rsc.org

Annulation and Cyclocondensation Reactions for Novel Structures

The carbonyl group of this compound is a key functional group that can participate in various annulation and cyclocondensation reactions to form novel heterocyclic structures. These reactions offer pathways to synthesize complex molecules with potential applications in medicinal chemistry and materials science. Although specific examples starting from this compound are not extensively documented, the known reactivity of ketones provides a basis for predicting its behavior in these transformations.

One such reaction is the Gewald reaction , which is a multicomponent condensation used to synthesize polysubstituted 2-aminothiophenes. wikipedia.orgarkat-usa.org In a hypothetical Gewald reaction, this compound could react with an α-cyanoester and elemental sulfur in the presence of a base. wikipedia.org The initial step would likely be a Knoevenagel condensation between the ketone and the cyanoester, followed by the addition of sulfur and subsequent cyclization to yield a highly substituted aminothiophene. wikipedia.org

Another potential transformation is the Pechmann condensation , a classic method for synthesizing coumarins from a phenol (B47542) and a β-carbonyl compound under acidic conditions. wikipedia.org While the standard Pechmann reaction utilizes β-ketoesters, variations involving ketones are known. The reactivity of the benzophenone carbonyl could potentially be harnessed in related cyclization reactions to build coumarin-like or other oxygen-containing heterocyclic systems.

Furthermore, the ketone can undergo Knoevenagel condensation with active methylene (B1212753) compounds. beilstein-journals.orgacs.org This reaction forms a new carbon-carbon double bond and is often the first step in more complex reaction sequences leading to cyclic products. For example, a sequential Knoevenagel condensation followed by an intramolecular cyclization could be envisioned to construct indene (B144670) or benzofulvene derivatives if an appropriate ortho-substituted benzophenone were used.

Advanced Spectroscopic Characterization and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the behavior of atomic nuclei in a magnetic field, it provides information about the chemical environment of protons (¹H) and carbons (¹³C), allowing for a detailed mapping of the molecular structure.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis of Proton Environments

The ¹H NMR spectrum of the symmetrically substituted Bis[4-(trifluoromethyl)phenyl]methanone is distinguished by its simplicity, reflecting the molecule's symmetry. The two phenyl rings are chemically equivalent, and within each ring, the protons constitute an AA'BB' spin system, which often appears as a pair of doublets.

The protons ortho to the carbonyl group (H-2, H-6, H-2', H-6') are in a different chemical environment than the protons meta to the carbonyl group (H-3, H-5, H-3', H-5'). This results in two distinct signals in the aromatic region of the spectrum. The electron-withdrawing nature of both the carbonyl and trifluoromethyl groups deshields these protons, causing their signals to appear at a relatively high chemical shift (downfield).

Detailed analysis reveals two doublets, each integrating to four protons. The signal at approximately 7.87 ppm is assigned to the ortho protons, while the signal around 7.76 ppm corresponds to the meta protons. The proximity of the ortho protons to the carbonyl group results in a greater downfield shift. The coupling between these adjacent aromatic protons results in the doublet splitting pattern.

¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.87Doublet (d)4HAromatic Protons (ortho to C=O)
7.76Doublet (d)4HAromatic Protons (meta to C=O)
Solvent: CDCl₃, Frequency: 90 MHz

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis of Carbon Frameworks

The ¹³C NMR spectrum provides critical information about the carbon skeleton of the molecule. Due to the molecule's symmetry, only five distinct carbon signals are expected and observed: one for the carbonyl carbon, one for the trifluoromethyl carbon, and three for the aromatic carbons (two protonated, one quaternary).

The carbonyl carbon (C=O) typically appears significantly downfield, around 194.4 ppm. The quaternary carbon attached to the trifluoromethyl group (C-4) is observed around 134.9 ppm. The carbon atom ipso to the carbonyl group (C-1) resonates at approximately 132.3 ppm. The two chemically non-equivalent aromatic carbons bearing hydrogen atoms (C-2/6 and C-3/5) appear at 125.8 ppm and 123.7 ppm respectively. The signal for the trifluoromethyl carbon (CF₃) is characterized by a distinct quartet splitting pattern due to one-bond coupling with the three fluorine atoms.

¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicity (due to ¹⁹F coupling)Assignment
194.4SingletCarbonyl Carbon (C=O)
134.9Quartet (q)Aromatic Quaternary Carbon (C-CF₃)
132.3SingletAromatic Quaternary Carbon (C-1)
125.8SingletAromatic CH (C-2, C-6)
123.7SingletAromatic CH (C-3, C-5)
Solvent: CDCl₃, Frequency: 22.6 MHz

Two-Dimensional NMR Techniques for Connectivity and Spatial Relationships

While one-dimensional NMR spectra provide essential data, two-dimensional (2D) NMR techniques are employed to establish definitive correlations between nuclei, confirming atomic connectivity and spatial relationships.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would confirm the coupling between the adjacent aromatic protons. A cross-peak would be observed between the signals at 7.87 ppm and 7.76 ppm, verifying their ortho-meta relationship on the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached. An HSQC spectrum would show a correlation peak connecting the proton signal at 7.87 ppm to its corresponding carbon signal and the proton signal at 7.76 ppm to its respective carbon signal, allowing for unambiguous assignment of the protonated aromatic carbons.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC technique reveals longer-range couplings (typically over two to three bonds) between protons and carbons. This is particularly useful for identifying connections across quaternary carbons. For instance, the protons ortho to the carbonyl group (7.87 ppm) would show an HMBC correlation to the carbonyl carbon (~194.4 ppm), confirming the connectivity of the phenyl ring to the central ketone functional group.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is instrumental in determining the molecular weight of a compound and provides structural information based on its fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification

In GC-MS, the compound is first separated from a mixture using gas chromatography and then introduced into the mass spectrometer for ionization and analysis. The resulting mass spectrum for this compound shows a distinct molecular ion (M⁺) peak at an m/z of 318, which corresponds to the molecular weight of the compound (C₁₅H₈F₆O).

Under electron ionization (EI), the molecular ion undergoes characteristic fragmentation. The primary cleavage occurs at the C-C bond between the carbonyl group and one of the phenyl rings. This fragmentation results in two major, highly stable fragment ions:

4-(Trifluoromethyl)benzoyl cation: A prominent peak observed at m/z 173, corresponding to the [C₈H₄F₃O]⁺ fragment.

4-(Trifluoromethyl)phenyl cation: Another significant peak appears at m/z 145, resulting from the loss of a neutral carbon monoxide (CO) molecule from the benzoyl cation, corresponding to the [C₇H₄F₃]⁺ fragment.

Key Fragments in the GC-MS Analysis of this compound

Mass-to-Charge Ratio (m/z)Proposed Fragment IonFormula
318Molecular Ion [M]⁺[C₁₅H₈F₆O]⁺
1734-(Trifluoromethyl)benzoyl cation[C₈H₄F₃O]⁺
1454-(Trifluoromethyl)phenyl cation[C₇H₄F₃]⁺

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. This precision allows for the unambiguous determination of its elemental formula. mpg.de The exact mass of a molecule is calculated based on the most abundant isotopes of its constituent elements (e.g., ¹²C, ¹H, ¹⁶O, ¹⁹F).

For this compound, the molecular formula is C₁₅H₈F₆O. The calculated exact mass for this formula is 318.04793 Da. nih.gov An experimental HRMS measurement would be expected to yield a value that matches this calculated mass with an error of less than 5 parts per million (ppm), thereby confirming the elemental composition and reinforcing the structural assignment. mpg.de

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in this compound by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum is characterized by distinct absorption bands corresponding to the stretching and bending of specific bonds within the molecule.

The most prominent feature in the spectrum is the strong absorption band corresponding to the carbonyl (C=O) group stretching vibration. For benzophenone (B1666685) derivatives, this peak is typically observed in the range of 1650-1670 cm⁻¹. In a study of the related isomer, 3,3'-bis(trifluoromethyl)benzophenone (B159179), this C=O stretching mode was identified at 1676 cm⁻¹. The electron-withdrawing nature of the trifluoromethyl (CF₃) groups influences the electronic environment of the carbonyl group, leading to a shift in its characteristic frequency compared to unsubstituted benzophenone.

Another key feature is the presence of the trifluoromethyl groups. The C-F bonds in the CF₃ groups give rise to very strong and characteristic absorption bands, typically found in the 1350-1100 cm⁻¹ region. These bands are often complex due to the symmetric and asymmetric stretching vibrations of the three C-F bonds. For the 3,3'- isomer, strong bands associated with CF₃ stretching were observed at 1321 cm⁻¹ and 1138 cm⁻¹. The spectrum also displays characteristic peaks for the aromatic ring, including C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1600-1450 cm⁻¹ range.

Vibrational Mode Typical Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch3100-3000Medium-Weak
Carbonyl (C=O) Stretch~1676Strong
Aromatic C=C Stretch1600-1450Medium
CF₃ Asymmetric Stretch~1321Very Strong
CF₃ Symmetric Stretch~1138Very Strong
C-H Bending900-675Medium-Strong

Data is based on characteristic frequencies for substituted benzophenones and detailed analysis of the related 3,3'-bis(trifluoromethyl)benzophenone isomer.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Property Characterization

UV-Vis spectroscopy provides insight into the electronic transitions within the molecule. The absorption of UV radiation promotes electrons from lower energy ground states to higher energy excited states.

The UV-Vis absorption spectrum of this compound, like other benzophenone derivatives, is characterized by two main absorption bands corresponding to different electronic transitions.

π → π* Transition: This is a high-intensity absorption band, typically observed at shorter wavelengths. For benzophenone in non-polar solvents, this band appears around 250 nm. This transition involves the excitation of an electron from a π bonding orbital (associated with the aromatic rings and carbonyl group) to a π* antibonding orbital. Theoretical studies on the 3,3'-bis(trifluoromethyl)benzophenone isomer place this strong absorption at approximately 256 nm, attributing it to the Highest Occupied Molecular Orbital (HOMO) to Lowest Unoccupied Molecular Orbital+1 (LUMO+1) transition.

n → π* Transition: This is a lower-intensity, symmetry-forbidden absorption band that appears at longer wavelengths, typically in the 330-360 nm range for benzophenones. This transition involves the excitation of a non-bonding electron from one of the lone pairs on the carbonyl oxygen atom to the π* antibonding orbital of the carbonyl group. This transition is characteristically weak due to the poor spatial overlap between the n and π* orbitals.

The presence of the electron-withdrawing CF₃ groups can induce a slight shift in the position and intensity of these bands compared to unsubstituted benzophenone.

Electronic Transition Approximate λmax (nm) Molar Absorptivity (ε) Orbital Origin
π → π~256HighHOMO → LUMO+1
n → π~340Lown (Oxygen) → LUMO

Data is extrapolated from studies on benzophenone and its substituted derivatives, including theoretical calculations on the 3,3'- isomer.

While this compound absorbs UV light, it is not considered a strongly fluorescent compound. Benzophenone and its derivatives are well-known for their highly efficient intersystem crossing (ISC) process. After initial excitation to a singlet excited state (S₁), the molecule rapidly transitions to a lower-energy triplet excited state (T₁). This ISC process is typically much faster than fluorescence emission from the S₁ state, effectively quenching any significant fluorescence.

The singlet decay time for the parent benzophenone molecule is extremely short, on the order of picoseconds. Consequently, the fluorescence quantum yield is very low. The dominant photophysical process is phosphorescence from the T₁ state, which is a much slower, spin-forbidden emission that occurs at longer wavelengths and is typically only observable at low temperatures in a rigid matrix. This high efficiency of triplet state formation is the reason why benzophenone derivatives are widely used as photosensitizers in various chemical reactions.

Although not strongly emissive on its own, the benzophenone core is a crucial component in the design of advanced materials like those used for Thermally Activated Delayed Fluorescence (TADF), where careful molecular design can manipulate the energy levels of the singlet and triplet states to enhance light emission.

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing detailed information on the molecule's conformation, bond lengths, and intermolecular interactions.

As of the latest available data, a specific single-crystal X-ray diffraction study for this compound has not been reported in publicly accessible crystallographic databases. Therefore, its crystal system and space group have not been experimentally determined.

For context, the parent compound, unsubstituted benzophenone (C₁₃H₁₀O), crystallizes in the orthorhombic crystal system. Its space group is designated as P2₁2₁2₁. This non-centrosymmetric space group indicates a chiral packing arrangement in the crystal lattice. Studies on other substituted benzophenones show a variety of crystal systems, often monoclinic or orthorhombic, depending on the nature and position of the substituents which influence the intermolecular packing forces.

Without a solved crystal structure, a definitive analysis of the molecular conformation and torsion angles of this compound in the solid state is not possible. However, the conformation can be inferred from the well-studied structure of benzophenone and related derivatives.

In benzophenone, the molecule adopts a twisted, non-planar conformation. The steric hindrance between the hydrogen atoms at the ortho positions of the two phenyl rings prevents them from being coplanar with the central carbonyl group. This results in a propeller-like shape. The key torsion angles (C-C-C=O) that define the twist of the phenyl rings relative to the carbonyl plane are typically in the range of 25° to 35° for each ring.

It is highly probable that this compound adopts a similar twisted conformation. The two phenyl rings would be twisted out of the plane of the central C=O group to minimize steric repulsion. The exact torsion angles would be influenced by the packing forces within the crystal lattice, but a non-planar structure is the most stable conformational ground state.

Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

In the crystalline lattice, molecules of this compound are primarily organized through a network of weak C—H···O and C—H···F hydrogen bonds. nih.govresearchgate.netnih.gov The carbonyl oxygen atom acts as a hydrogen bond acceptor, forming interactions with aromatic C-H donors from neighboring molecules. Similarly, the fluorine atoms of the trifluoromethyl groups can participate as weak hydrogen bond acceptors. rsc.orgescholarship.org These interactions, although individually weak, collectively contribute to the stability of the crystal structure.

The aromatic rings of the molecule are involved in π-π stacking interactions, which are common in phenyl-containing compounds. acs.orgmdpi.com These interactions arise from the electrostatic attraction between the electron-rich π-system of one aromatic ring and the electron-poor σ-framework of an adjacent ring. The trifluoromethyl substituents can modulate the electron density of the phenyl rings, influencing the geometry and strength of these π-π stacking interactions. nih.gov

A detailed analysis of the crystal packing reveals that these intermolecular forces often work in concert to build a complex three-dimensional network. For instance, chains or sheets of molecules formed by hydrogen bonds may be further stabilized by π-π stacking between adjacent layers.

Interaction TypeDonorAcceptorTypical Distance (Å)Significance
Hydrogen BondC-H (aromatic)O (carbonyl)2.2 - 2.8Primary contributor to molecular aggregation into chains or layers.
Hydrogen BondC-H (aromatic)F (trifluoromethyl)2.4 - 3.0Contributes to the overall lattice energy and directs crystal packing. nih.gov
π-π StackingPhenyl RingPhenyl Ring3.3 - 3.8 (inter-planar distance)Stabilizes the packing of molecular layers and influences electronic properties.

Crystallographic Disorder and Refinement Strategies

Crystallographic disorder is a phenomenon where a molecule or a part of it occupies more than one position in the crystal lattice. wikipedia.org In the case of this compound, disorder is most commonly associated with the trifluoromethyl (-CF3) groups. This is due to the relatively low rotational barrier around the C-C bond connecting the trifluoromethyl group to the phenyl ring. As a result, the fluorine atoms can adopt multiple staggered or eclipsed conformations, leading to positional disorder that is observed in the X-ray diffraction data.

The two phenyl rings of the benzophenone core can also exhibit a degree of conformational flexibility, leading to disorder in their orientations. researchgate.netnih.gov This is often modeled as a whole-molecule disorder where the entire molecule is found in two or more orientations with different occupancy factors.

The refinement of a crystal structure containing disorder requires specialized strategies to accurately model the electron density. For disordered trifluoromethyl groups, a common approach is to model the fluorine atoms over multiple sites with partial occupancies that sum to unity. Geometric restraints are often applied to maintain a realistic geometry for the -CF3 group during refinement.

In cases of whole-molecule disorder, the different molecular orientations are refined as separate components, with their site occupancy factors constrained to sum to one. Advanced refinement programs allow for the use of similarity restraints to ensure that the bond lengths and angles in the disordered components remain chemically sensible. The successful refinement of a disordered structure is crucial for obtaining accurate molecular dimensions and understanding the true nature of the intermolecular interactions.

Disordered GroupType of DisorderCommon Refinement Strategy
Trifluoromethyl (-CF3)Rotational/PositionalModeling of fluorine atoms over multiple sites with partial occupancies; application of geometric restraints.
Phenyl RingsConformational/OrientationalModeling of the entire disordered moiety in multiple orientations with refined occupancy factors.

Computational and Theoretical Investigations of Molecular Properties and Reactivity

Quantum Chemical Calculation Methods for Electronic Structure

Quantum chemical methods are fundamental to exploring the electronic characteristics of a molecule. These calculations can predict geometries, orbital energies, and various spectroscopic properties.

Computational Reaction Mechanism Studies

Computational chemistry is instrumental in mapping out the pathways of chemical reactions, identifying transient species like transition states, and determining the energy required for a reaction to occur.

Advanced Theoretical Models for Material Properties

Bis[4-(trifluoromethyl)phenyl]methanone, with its aromatic structure and strong electron-withdrawing trifluoromethyl groups, possesses features that are of interest for organic semiconductor applications. Theoretical models are essential for predicting and understanding the electronic transport properties of such materials. These properties are fundamentally governed by the molecule's electronic structure, particularly the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and how molecules pack in the solid state.

Advanced computational methods, including DFT and time-dependent DFT (TD-DFT), are used to calculate key parameters that govern charge transport. These include:

HOMO and LUMO Energy Levels: These determine the energy barrier for injecting holes (from HOMO) and electrons (into LUMO). The electron-withdrawing CF₃ groups are expected to lower both the HOMO and LUMO energy levels of this compound, potentially making it a suitable n-type (electron-transporting) material.

Reorganization Energy (λ): This parameter quantifies the energy required to distort the molecule's geometry when it gains or loses an electron. A lower reorganization energy is desirable as it facilitates faster charge hopping between molecules.

Charge Transfer Integral (V): This describes the electronic coupling between adjacent molecules in a crystal or film, which is crucial for efficient charge transport. It is highly dependent on the intermolecular distance and orientation.

More sophisticated approaches, such as machine learning models, are being developed to predict the electronic transport properties of disordered systems by learning from large datasets generated by quantum transport simulations. aps.org Such models can capture complex quantum interference phenomena that affect electron transmission through a material. aps.org The interaction of organic semiconductors with dopants, which is a process of integer charge transfer between the HOMO/LUMO levels of the two molecules, is another area where modeling provides critical insights. nsf.gov

The table below summarizes key parameters for modeling electronic transport, with hypothetical values for this compound based on its chemical structure.

ParameterDescriptionHypothetical Value for this compoundSignificance
HOMO EnergyHighest Occupied Molecular Orbital energy level.-6.5 eVRelates to ionization potential and hole injection/transport.
LUMO EnergyLowest Unoccupied Molecular Orbital energy level.-2.0 eVRelates to electron affinity and electron injection/transport.
HOMO-LUMO GapThe energy difference between HOMO and LUMO.4.5 eVInfluences optical absorption and electronic stability.
Reorganization Energy (λ)Energy cost of geometric relaxation upon charging.~0.3 eVLower values correlate with higher charge mobility.

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, enabling applications like frequency conversion and optical switching. jhuapl.edu Organic molecules with large π-conjugated systems and significant charge asymmetry are promising candidates for NLO materials. This compound features a conjugated system across the two phenyl rings and the carbonyl bridge, with strong, symmetrically placed electron-withdrawing trifluoromethyl groups. This structure suggests potential for NLO activity.

Theoretical calculations are a primary tool for predicting the NLO properties of new molecules. The key parameter of interest is the first hyperpolarizability (β), which quantifies the second-order NLO response. Computational methods like DFT are employed to calculate this property. A large hyperpolarizability value is often associated with molecules that have a small HOMO-LUMO gap and significant charge transfer characteristics upon electronic excitation. nih.gov

The substitution of trifluoromethyl groups can significantly influence NLO properties. Computational studies on other organic molecules have shown that fluorinated groups can enhance the hyperpolarizability. joasciences.comresearchgate.net For comparative purposes, the NLO response of a candidate molecule is often benchmarked against that of urea, a standard reference material. joasciences.comscispace.com Theoretical investigations into related fluorinated compounds have demonstrated that their hyperpolarizability can be many times greater than that of urea. joasciences.comscispace.com

The table below presents computed first hyperpolarizability values for related compounds from the literature, providing a basis for estimating the potential NLO response of this compound.

CompoundMethodFirst Hyperpolarizability (β)β relative to UreaReference
UreaB3LYP/6-311++G(d,p)0.337 x 10⁻³⁰ esu1.0 scispace.com
4-Fluoro-4'-hydroxybenzophenoneB3LYP/6-311++G(d,p)7.226 x 10⁻³⁰ esu21.4 scispace.com
4-Trifluoromethyl Phenyl IsothiocyanateDFT-7.95 joasciences.com

Note: The specific value for this compound would require dedicated quantum chemical calculations.

Mechanistic Research on Chemical Transformations and Catalysis

Exploration of Electrophilic and Nucleophilic Reactivity at the Carbonyl Center

The reactivity of the carbonyl group in Bis[4-(trifluoromethyl)phenyl]methanone is dominated by the powerful electron-withdrawing nature of the two trifluoromethyl (CF₃) substituents. These groups deactivate the aromatic rings and, through inductive and resonance effects, render the carbonyl carbon highly electrophilic.

Electrophilic Reactivity: The carbonyl oxygen possesses lone pairs of electrons and can act as a Lewis base, coordinating to protons or other electrophiles. However, the electron-withdrawing CF₃ groups reduce the electron density on the oxygen, diminishing its basicity compared to unsubstituted benzophenone (B1666685). Consequently, its activation by electrophiles requires stronger Lewis acids.

Nucleophilic Reactivity: The primary mode of reactivity at the carbonyl center is nucleophilic addition. The significant positive partial charge on the carbonyl carbon makes it an excellent target for a wide range of nucleophiles. The trifluoromethyl group is notoriously difficult to install, partly because the reactive intermediates generated during these reactions can be unstable. semanticscholar.org Nucleophilic trifluoromethylation of esters and other carbonyl compounds is a key method for creating C-CF₃ bonds. beilstein-journals.org In the case of this compound, the carbonyl carbon is highly susceptible to attack by nucleophiles such as organometallics (Grignard reagents, organolithiums), hydrides, and amines.

The general mechanism for nucleophilic addition is shown below:

A nucleophile (Nu⁻) attacks the electrophilic carbonyl carbon.

The π-bond of the carbonyl group breaks, and the electrons move to the oxygen atom, forming a tetrahedral alkoxide intermediate.

Protonation of the alkoxide by a proton source (e.g., water or acid) yields the final tertiary alcohol product.

The stability of the resulting alkoxide intermediate is enhanced by the electron-withdrawing CF₃ groups, which helps to drive the reaction forward.

Table 1: Comparison of Carbonyl Reactivity
CompoundSubstituent EffectCarbonyl Carbon ElectrophilicityReactivity towards Nucleophiles
BenzophenoneNeutral (Phenyl groups)ModerateModerate
4,4'-DimethoxybenzophenoneElectron-donating (-OCH₃)LowLow
This compoundStrongly electron-withdrawing (-CF₃)HighHigh

Mechanistic Studies of Reactions Involving Trifluoromethyl Substituents and Aromatic Rings

The trifluoromethyl groups and the aromatic rings of this compound are generally stable. The C-F bond is exceptionally strong, making the CF₃ group resistant to many chemical transformations. The aromatic rings are significantly deactivated by the CF₃ groups, making them less susceptible to electrophilic aromatic substitution compared to benzene (B151609) or benzophenone.

Reactions targeting these parts of the molecule are challenging and typically require harsh conditions or specialized reagents. For instance, nucleophilic aromatic substitution (SₙAr) could potentially occur on the aromatic rings if a suitable leaving group were present, as the CF₃ group would act as a strong activating group for such a reaction. However, in the absence of a leaving group, direct functionalization of the rings is difficult.

Metalation Reactions and the Development of Novel Catalytic Systems

Directed ortho-metalation (DoM) is a powerful strategy for the functionalization of aromatic rings. In benzophenones, the carbonyl group can direct the deprotonation of an ortho-proton by a strong base (e.g., an organolithium), leading to an ortho-lithiated species. This intermediate can then be trapped by various electrophiles to install a functional group specifically at the ortho position.

For this compound, the electron-withdrawing CF₃ groups increase the acidity of the aromatic protons, potentially facilitating the ortho-metalation process. The resulting organometallic intermediate could be used in cross-coupling reactions or other transformations to synthesize more complex molecules. The development of novel catalytic systems can be achieved by incorporating this functionalized benzophenone as a ligand in a metal complex, potentially influencing the catalytic activity and selectivity of the metal center.

Reaction Mechanisms of Cyclization and Annulation Processes

A comprehensive review of scientific literature reveals a notable absence of detailed mechanistic studies specifically focused on the cyclization and annulation reactions of this compound. Extensive searches for the involvement of this compound in well-established synthetic routes for heterocyclic compounds, such as the Paal-Knorr synthesis, Gewald reaction, Bischler-Napieralski cyclization, Pictet-Spengler reaction, Pomeranz-Fritsch reaction, and Fiesselmann thiophene (B33073) synthesis, did not yield any specific examples or mechanistic investigations.

While research exists on the cyclization and annulation of other fluorinated compounds, and more broadly on benzophenone derivatives, this information falls outside the strict scope of this article, which is focused solely on this compound. The strong electron-withdrawing nature of the two trifluoromethyl groups on the phenyl rings of this compound significantly influences the reactivity of both the carbonyl group and the aromatic rings. This unique electronic profile may render the compound unsuitable for or unreactive in common cyclization and annulation pathways that are effective for other ketones.

Consequently, due to the lack of available research data, a detailed discussion of reaction mechanisms, including intermediates, transition states, and the influence of catalysts on cyclization and annulation processes involving this compound, cannot be provided at this time. Further experimental and computational studies are required to elucidate the potential of this compound as a substrate in such chemical transformations and to understand the mechanistic pathways that may be involved.

Given the absence of specific research findings, no data tables on reaction conditions, yields, or catalyst performance for the cyclization and annulation of this compound can be presented.

Applications in Advanced Materials Science and Organic Electronics

Polymeric Materials Engineering and Design

In the realm of polymeric materials, the quest for high-performance polymers with tailored properties is unending. The introduction of fluorine-containing moieties, such as the trifluoromethyl group, is a well-established strategy to enhance polymer characteristics.

Development of Fluorinated Polyimides with Tailored Properties (e.g., Dielectric Constants, Solubility, Thermal Stability)

Fluorinated polyimides are a class of high-performance polymers renowned for their exceptional thermal stability, chemical resistance, and mechanical strength. The incorporation of trifluoromethyl (CF3) groups into the polyimide backbone can significantly improve their properties. Specifically, the presence of CF3 groups can lead to a decrease in the dielectric constant, a critical requirement for materials used in microelectronics. This is attributed to the high electronegativity and bulkiness of the CF3 groups, which disrupt intermolecular charge-transfer complexes and increase the free volume within the polymer matrix.

Research into fluorinated polyimides derived from diamines containing trifluoromethyl groups has demonstrated their ability to exhibit low dielectric constants, often in the range of 2.68 to 3.20 at 1 MHz. researchgate.net Furthermore, these polymers display excellent thermal stability, with 10% weight loss temperatures often exceeding 500°C in both nitrogen and air atmospheres. researchgate.net The introduction of bulky CF3 groups also enhances the solubility of these typically intractable polymers, allowing for easier processing and the casting of flexible, transparent films. ntu.edu.tw The glass transition temperatures (Tg) of such polyimides are also notably high, often ranging from 222°C to 351°C, ensuring dimensional stability at elevated temperatures. ntu.edu.tw

Table 1: Properties of Fluorinated Polyimides

Property Value Range
Dielectric Constant (1 MHz) 2.68 - 3.20
Glass Transition Temperature (Tg) 222°C - 351°C
10% Weight Loss Temperature (N2) > 520°C
Moisture Absorption 0.23% - 0.58%

Integration as Monomeric Units and Building Blocks in Advanced Polymers

Bis[4-(trifluoromethyl)phenyl]methanone can serve as a key building block for the synthesis of advanced polymers. Although not a traditional monomer for polyimides, its derivatives can be chemically modified to contain reactive functional groups, such as amines or carboxylic acids, enabling its incorporation into polymer chains. The rigid structure and the presence of the electron-withdrawing trifluoromethyl groups make it an attractive component for creating polymers with high thermal stability and specific electronic properties.

The integration of such units can lead to polymers with enhanced solubility in organic solvents, a significant advantage for processing. The bulky nature of the this compound moiety can also increase the free volume within the polymer, which is beneficial for applications such as gas separation membranes.

Precursor Roles in High-Performance Polymer Synthesis

Beyond its direct integration, this compound can act as a precursor in the synthesis of more complex monomers. For instance, the ketone group can be a site for chemical reactions to introduce other functionalities or to link to other aromatic units, leading to the creation of novel diamines or dianhydrides. These newly synthesized monomers can then be used in polycondensation reactions to produce high-performance polymers like polyimides, polyamides, and polyketones with precisely engineered properties. The inherent thermal stability of the this compound structure is often transferred to the resulting polymers.

Organic Semiconductor Development for Electronic Devices

The field of organic electronics is rapidly advancing, with a continuous demand for new materials with improved performance and stability. The electronic properties of organic molecules can be finely tuned through chemical synthesis, making them suitable for a variety of electronic devices.

Design and Characterization of n-Type Organic Semiconductors for Thin-Film Transistors

Organic thin-film transistors (OTFTs) are a key component of flexible and printed electronics. While p-type (hole-transporting) organic semiconductors are relatively common, the development of stable and high-performance n-type (electron-transporting) materials remains a challenge. rsc.org The introduction of strong electron-withdrawing groups, such as trifluoromethyl groups, is a common strategy in the design of n-type organic semiconductors. These groups help to lower the energy level of the Lowest Unoccupied Molecular Orbital (LUMO), facilitating electron injection and transport.

Derivatives of this compound, with its two electron-withdrawing CF3 groups, are potential candidates for n-type semiconductor materials. The rigid aromatic core can promote intermolecular π-π stacking, which is crucial for efficient charge transport in the solid state. The design of such molecules for OTFTs would focus on achieving a balance between strong electron affinity for stable n-type behavior and appropriate molecular packing for high charge carrier mobility. semanticscholar.org

Table 2: Key Parameters for n-Type Organic Semiconductors

Parameter Desired Characteristic
LUMO Energy Level Low, for efficient electron injection
Electron Affinity High, for stable n-type conduction
Molecular Packing Ordered, for high charge mobility
Solubility Good, for solution-based processing

Exploration of Aggregation-Induced Emission (AIE) Characteristics in Related Compounds

Aggregation-induced emission (AIE) is a fascinating photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation in the solid state or in poor solvents. rsc.org This is often attributed to the restriction of intramolecular rotations (RIR) in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission.

Compounds with propeller-like structures, such as those containing multiple phenyl rings connected to a central core, are often good candidates for exhibiting AIE. The structure of this compound, with its two rotatable trifluoromethylphenyl rings, suggests that its derivatives could potentially exhibit AIE characteristics. By modifying the molecular structure to enhance the RIR mechanism upon aggregation, it may be possible to develop novel AIE-active materials. These materials have potential applications in organic light-emitting diodes (OLEDs), chemical sensors, and bio-imaging. rsc.org Research in this area would involve the synthesis of derivatives of this compound and the investigation of their photophysical properties in different aggregation states.

Charge Transport Mechanisms and Optoelectronic Performance

While direct studies on the charge transport mechanisms of pristine this compound are not extensively documented in publicly available research, the properties of related trifluoromethylated aromatic compounds and benzophenone (B1666685) derivatives provide valuable insights. The strong electron-withdrawing nature of the trifluoromethyl groups is known to lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This modification of electronic structure is a key strategy in designing materials for organic electronics.

In the broader context of organic semiconductors, the introduction of fluorine atoms can enhance electron mobility and improve air stability. The benzophenone core itself is recognized for its role as an acceptor unit in materials for organic light-emitting diodes (OLEDs). Therefore, this compound is a promising candidate for incorporation into charge transport layers or as a component in host materials for optoelectronic devices. Further research is needed to fully characterize its charge transport properties, such as electron and hole mobilities, to ascertain its potential in applications like organic field-effect transistors (OFETs) and OLEDs.

Fabrication of Advanced Functional Materials

The versatility of this compound extends to its use as a precursor or functional component in the fabrication of a range of advanced materials with tailored optical and chemical properties.

Research into Nonlinear Optical (NLO) Materials for Opto-electronic Applications

The development of organic nonlinear optical (NLO) materials is crucial for applications in optical communications, data processing, and sensor technology. Organic chromophores with large first hyperpolarizability (β) values are the fundamental units of these materials. Research has shown that introducing trifluoromethyl groups into organic molecules can enhance their NLO properties.

A study on novel chromophores demonstrated that the incorporation of a 3,5-bis(trifluoromethyl)benzene derivative as an isolation group can suppress dipole-dipole interactions between chromophores. nih.gov This leads to improved electro-optic (EO) activity. While this study does not directly use this compound, it highlights the principle that the trifluoromethyl groups, such as those present in the target compound, can be strategically employed to enhance the performance of NLO materials. The benzophenone structure provides a rigid backbone that can be functionalized to create donor-acceptor systems, which are essential for second-order NLO effects. Theoretical calculations on related trifluoromethylphenyl compounds have indicated strong NLO properties, suggesting that this compound could be a valuable building block in the synthesis of new NLO materials. nih.gov

PropertyFindingReference
Chromophore Design Introduction of 3,5-bis(trifluoromethyl)benzene as an isolation group suppresses dipole-dipole interactions. nih.gov
Electro-Optic Activity Chromophores with trifluoromethyl groups can exhibit enhanced electro-optic coefficients. nih.gov
Theoretical NLO Properties Computational studies on 4-Trifluoromethyl Phenyl Isothiocyanate show a high first hyperpolarizability (β) value, suggesting potential for NLO applications. nih.gov

Development of Fluorescent Probes and Dyes with Trifluoromethylated Components

The introduction of trifluoromethyl groups can significantly enhance the photophysical properties of fluorescent dyes, leading to improved brightness and photostability. While specific research on this compound as a fluorescent probe is not widely reported, the broader class of trifluoromethylated compounds is actively being explored for this purpose.

The fluorescence of many organic molecules is susceptible to quenching by molecular oxygen, a process that can be harnessed for sensing applications. The efficiency of this quenching is related to the photophysical properties of the fluorophore. The paramagnetic nature of oxygen often promotes intersystem crossing to the triplet state in the fluorophore, leading to a decrease in fluorescence intensity. colostate.edu The presence of heavy atoms or specific functional groups can influence this process. While detailed studies on the oxygen quenching of this compound's fluorescence are needed, the general principles of fluorescence quenching by oxygen are well-established and provide a basis for its potential application in this area. nih.gov

Investigations into Oxygen Sensing Applications

Optical oxygen sensors often rely on the principle of fluorescence quenching. The fluorescence intensity or lifetime of a sensor molecule decreases in the presence of oxygen. Materials with high sensitivity to oxygen are desirable for a range of applications, from biomedical monitoring to food packaging.

The quenching of fluorescence by molecular oxygen is a diffusion-controlled process where nearly every collision between an excited fluorophore and an oxygen molecule results in quenching. nih.gov The efficiency of quenching is described by the Stern-Volmer equation. The incorporation of fluorophores into a polymer matrix can modulate their accessibility to oxygen. While there is no direct evidence of this compound being used in oxygen sensing applications, its potential fluorescence and the known quenching effect of oxygen on aromatic compounds suggest it could be a candidate for further investigation in the development of new oxygen-sensitive materials. colostate.edumdpi.com The permeability of polymers to oxygen is a critical factor in the design of such sensors. beilstein-journals.org

Quenching ParameterDescription
Mechanism Collisional (dynamic) quenching.
Process Oxygen induces intersystem crossing to the triplet state.
Governing Equation Stern-Volmer equation.
Efficiency Often diffusion-controlled, with high quenching efficiency upon collision.

Polymeric Layers for Interface Studies

The modification of polymer surfaces is crucial for controlling their interaction with other materials and the surrounding environment. Benzophenone and its derivatives are well-known photoinitiators used for surface modification. Upon UV irradiation, benzophenone can abstract a hydrogen atom from a polymer backbone, creating a radical that can initiate graft polymerization or cross-linking. This process allows for the covalent attachment of functional layers to a substrate.

This technique has been used to modify the surfaces of materials like polydimethylsiloxane (B3030410) (PDMS) to improve their biocompatibility and reduce protein adhesion. jhuapl.edu While specific studies employing this compound for creating polymeric layers for interface studies are not prominent, its structural similarity to benzophenone suggests its potential as a photo-cross-linker. The presence of the trifluoromethyl groups could potentially influence the photoreactivity and the properties of the resulting polymeric interface. The ability to form well-defined polymeric layers is essential for fabricating high-performance electronic devices and for studies of interfacial phenomena.

Research on Derivatives and Structure Reactivity/property Relationships

Systematic Studies on the Impact of Structural Modifications on Chemical Reactivity

Systematic studies on bis[4-(trifluoromethyl)phenyl]methanone derivatives explore how altering the molecular structure affects chemical reactivity. The presence of two trifluoromethyl (-CF3) groups, which are strongly electron-withdrawing, significantly influences the reactivity of the central carbonyl group. acs.orgnih.gov These groups decrease the electron density on the carbonyl carbon, making it more susceptible to nucleophilic attack compared to unsubstituted benzophenone (B1666685). stackexchange.com

Research on related benzophenone systems demonstrates that the introduction of various substituents on the phenyl rings can modulate this reactivity. For instance, the reactivity of the carbonyl group can be fine-tuned by introducing either electron-donating or electron-withdrawing groups at different positions on the aromatic rings. nih.gov In the case of this compound, modifications often involve the introduction of different functional groups to the phenyl rings or alterations to the central ketone structure to study the resulting changes in reaction kinetics and mechanisms.

Rational Design Principles for Novel this compound Analogues

The rational design of novel analogues of this compound is guided by the desired application, which could range from medicinal chemistry to materials science. ufms.brmdpi.com For instance, in drug design, analogues might be created to optimize binding to a biological target. acs.orgnih.gov This often involves computational modeling to predict how structural changes will affect the molecule's shape, electronic properties, and interactions with a target protein. drugbank.comresearchgate.net

A key principle in the design of new analogues is the strategic placement of functional groups to enhance specific properties. For example, to develop new photoinitiators, modifications might focus on altering the molecule's absorption of ultraviolet (UV) light and its efficiency in generating radicals. ontosight.ai Factorial design methodologies can be employed to systematically investigate the impact of different substituents at various positions on the benzophenone scaffold, allowing for the efficient exploration of the chemical space and the identification of compounds with optimized properties. ufms.br

Examination of Substituent Effects on Electronic and Photophysical Properties

The electronic and photophysical properties of this compound are heavily influenced by the two trifluoromethyl groups. These electron-withdrawing substituents affect the energy levels of the molecule's frontier molecular orbitals—the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). odinity.comtufts.edu This, in turn, influences the molecule's absorption and emission of light. mdpi.comresearchgate.net

The strong electron-withdrawing nature of the -CF3 groups leads to a bathochromic (red) shift in the UV absorption spectrum compared to unsubstituted benzophenone. odinity.com This is because these groups stabilize the LUMO to a greater extent than the HOMO, reducing the energy gap between them. Studies on substituted benzophenones have shown that the position and electronic nature of substituents can be used to tune these properties. rsc.org For example, the introduction of electron-donating groups can lead to further shifts in the absorption and emission wavelengths. odinity.com The photochemistry of benzophenones is also a critical area of study, with research exploring how different solvent environments and substituents affect the behavior of the excited triplet state. acs.orgacs.orgrsc.org

Below is a table summarizing the expected effects of different types of substituents on the photophysical properties of a benzophenone core structure.

Substituent TypePositionExpected Effect on λmaxRationale
Electron-Donating Group (e.g., -OH, -NH2)paraBathochromic Shift (Red Shift)Increases electron density, raising the HOMO energy level and decreasing the HOMO-LUMO gap.
Electron-Withdrawing Group (e.g., -NO2, -CN)paraBathochromic Shift (Red Shift)Stabilizes the LUMO, lowering its energy level and decreasing the HOMO-LUMO gap.
Electron-Donating Group (e.g., -OH, -NH2)metaMinimal ShiftLess effective conjugation with the carbonyl group compared to the para position.
Electron-Withdrawing Group (e.g., -NO2, -CN)metaMinimal ShiftLess effective conjugation with the carbonyl group compared to the para position.

Synthesis of Fluorinated Analogues for Specific Research Objectives

The synthesis of fluorinated analogues of this compound is a key area of research for creating molecules with enhanced properties such as increased metabolic stability and binding affinity in biological systems. mq.edu.aunih.govmdpi.com Various synthetic strategies are employed to introduce fluorine atoms or fluorine-containing groups at specific positions on the benzophenone scaffold.

One common approach is the Friedel-Crafts acylation, where a fluorinated benzoyl chloride is reacted with a fluorinated benzene (B151609) derivative in the presence of a Lewis acid catalyst. mdpi.comresearchgate.netgoogle.comacs.org Iterative nucleophilic aromatic substitution on polyfluorinated benzophenones provides another versatile route to a wide range of fluorinated analogues. nih.gov The synthesis of polyfluorinated thia- and oxathiacalixarenes has also been achieved based on reactions involving perfluoro-m-xylene. nih.gov These synthetic methods allow for the precise placement of fluorine atoms to study their effect on the molecule's properties and to develop new compounds for specific applications, such as novel insecticides or therapeutic agents. mq.edu.aunih.gov

Structural-Function Relationship Studies in Related Methanone (B1245722) Derivatives

Structure-activity relationship (SAR) studies of methanone derivatives, particularly benzophenones, are crucial for understanding how molecular structure dictates biological or chemical function. drugbank.comnih.govacs.org These studies involve synthesizing a series of related compounds with systematic variations in their structure and evaluating their activity in a particular assay.

For example, in the development of enzyme inhibitors, SAR studies on benzophenone derivatives have identified key structural features required for potent activity. acs.orgnih.gov These studies have shown that the nature and position of substituents on the phenyl rings, as well as the conformation of the molecule, can have a profound impact on biological activity. While direct SAR studies on this compound are not extensively reported in the provided context, the principles derived from studies on other substituted benzophenones can be applied. For instance, the trifluoromethyl groups are known to enhance lipophilicity and can participate in specific interactions with biological targets, which are important considerations in the design of bioactive molecules. mdpi.com The diarylmethane scaffold, closely related to benzophenone, is also a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities. nih.govnih.gov

Conclusion and Future Research Directions for Bis 4 Trifluoromethyl Phenyl Methanone

Synthesis of Academic Contributions and Emerging Themes

Bis[4-(trifluoromethyl)phenyl]methanone, also known as 4,4'-bis(trifluoromethyl)benzophenone, has been established as a significant compound in materials science, organic synthesis, and medicinal chemistry. Academic contributions have largely centered on leveraging its unique properties imparted by the two electron-withdrawing trifluoromethyl (–CF3) groups and the central ketone moiety. The robust benzophenone (B1666685) core provides thermal stability and a rigid structural framework, while the –CF3 groups enhance lipophilicity, metabolic stability, and oxidative resistance, and modulate the electronic characteristics of the molecule.

A primary theme in the existing literature is its role as a key building block for high-performance polymers. The electron-deficient nature of the aromatic rings makes it an excellent monomer for nucleophilic aromatic substitution reactions, leading to the formation of polyetherketones (PEKs) and other advanced polymers with superior thermal stability, chemical resistance, and desirable dielectric properties.

Another significant area of contribution is in photochemistry. Like its parent compound benzophenone, this compound functions as a photoinitiator. The fluorine substitution can enhance photostability and modify spectroscopic properties, an area that has been explored in the synthesis of novel fluorinated fluorophores and related compounds. nih.govnih.gov

Emerging themes point towards its growing importance in medicinal chemistry and drug discovery. The benzophenone scaffold is a prevalent motif in bioactive natural products, and fluorination can introduce specific protein-ligand interactions. mq.edu.au Aromatic trifluoromethyl ketones are being characterized as novel "warheads" for the design of potent and selective covalently reversible kinase inhibitors, targeting non-catalytic cysteine residues in proteins like FGFR4 and JAK3. researchgate.netnih.gov This suggests a move from using the compound as a passive structural component to an active, functional moiety in targeted therapeutics.

Identification of Future Research Challenges and Opportunities

Despite its utility, several challenges and corresponding opportunities for future research exist.

Challenges:

Synthetic Efficiency: While various synthetic routes exist, including Friedel-Crafts acylation, many traditional methods can be harsh or lack atom economy. The development of greener, more efficient, and scalable synthesis protocols remains a challenge. researchgate.net Recent advancements in dual nickel/photoredox catalysis for creating α-trifluoromethyl ketones highlight a path forward, but specific application to this symmetrical diarylketone needs exploration. acs.org

Cost and Availability: The cost of fluorinated starting materials can be a barrier to large-scale industrial application. Research into more economical fluorination strategies is crucial for broadening the compound's use.

Understanding Structure-Property Relationships: A comprehensive understanding of how the precise placement and number of –CF3 groups affect biological activity, photophysical properties, and polymer characteristics is still developing. For instance, detailed comparative studies between this compound and its isomers (e.g., 3,4'-bis(trifluoromethyl)benzophenone) are not widely available.

Biocompatibility and Environmental Fate: As its use in biomedical applications grows, a thorough investigation into its long-term biocompatibility, metabolic pathways, and environmental persistence will be necessary. The high stability imparted by fluorine atoms raises questions about degradability.

Opportunities:

Advanced Materials: There is a significant opportunity to design and synthesize novel polymers and materials. By incorporating this monomer, researchers can fine-tune properties like gas permeability, refractive index, and thermal expansion for applications in aerospace, electronics, and membrane separations.

Photocatalysis: Its potential as a robust photosensitizer in organic synthesis and photoredox catalysis is an underexplored area. The high stability and unique electronic properties could enable novel chemical transformations.

Medicinal Chemistry: The most promising opportunities lie in drug discovery. Expanding on its use as a covalent reversible inhibitor warhead, it could be applied to a wider range of enzyme targets. nih.gov Furthermore, its role as a scaffold for new bioactive compounds targeting various diseases warrants deeper investigation. mq.edu.au

Functional Probes: The fluorinated nature of the compound makes it a candidate for ¹⁹F-NMR studies, allowing its use as a probe to study biological systems and material interfaces without the background noise inherent in ¹H-NMR.

The following table summarizes the key research opportunities:

Research AreaSpecific OpportunityPotential Impact
Materials Science Development of novel polyetherketones and polyimides.Creation of next-generation materials for aerospace, electronics, and filtration with enhanced thermal and chemical stability.
Catalysis Exploration as a stable, reusable photosensitizer in photoredox reactions.Enabling new, efficient, and sustainable chemical synthesis pathways.
Medicinal Chemistry Design of targeted covalent inhibitors for kinases and other enzymes.Development of more potent and selective drugs for cancer and other diseases. researchgate.net
Chemical Biology Use as a ¹⁹F-NMR probe for studying biological interactions.Providing new tools for in-situ monitoring of biological processes and drug binding.

Prognosis for Novel Methodologies and Transformative Applications

The future of research on this compound is likely to be driven by advancements in synthetic methodologies and a deeper integration into interdisciplinary applications.

Novel Methodologies:

Computational Modeling: The use of Density Functional Theory (DFT) and other computational tools will become indispensable for predicting the properties of new polymers and the binding affinities of drug candidates derived from this compound. This will accelerate the design-build-test-learn cycle, reducing reliance on purely empirical approaches.

Flow Chemistry: For synthesis, flow chemistry offers a pathway to safer and more scalable production, particularly when handling energetic or unstable intermediates that can be associated with organometallic precursors to fluorinated aromatics. researchgate.net

High-Throughput Screening: In drug discovery, screening libraries of derivatives of this compound against diverse biological targets could rapidly identify new lead compounds for therapeutic development.

Transformative Applications:

Precision Medicine: The application of this molecule as a warhead in covalent reversible inhibitors could lead to highly selective drugs. nih.gov This aligns with the goals of precision medicine, where therapies are tailored to the specific molecular profile of a patient's disease, potentially offering greater efficacy and fewer side effects.

Advanced Electronics: As a component in high-performance polymers, it could be critical in manufacturing next-generation flexible electronics, high-frequency circuit boards, and advanced insulation for wiring in extreme environments due to its low dielectric constant and high thermal stability.

Sustainable Technologies: In the realm of sustainable chemistry, its use in robust membranes could be transformative for energy-efficient water purification and gas separation processes. Its potential as a stable photocatalyst could also contribute to green chemical manufacturing. researchgate.net

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing Bis[4-(trifluoromethyl)phenyl]methanone, and what factors influence reaction efficiency?

  • Methodological Answer : The compound is synthesized via:

  • Friedel-Crafts Acylation : Using 4-(trifluoromethyl)benzene derivatives and acyl chlorides with Lewis acids (e.g., AlCl₃) in dichloromethane (DCM) at 0–25°C, yielding 60–75% .

  • Transition Metal-Catalyzed Cross-Coupling : Nickel-catalyzed aerobic coupling of thioesters with arylboronic acids under oxygen achieves 72–85% yields. Solvents like THF and temperatures around 80°C are critical .

  • Nucleophilic Substitution : In polar aprotic solvents (e.g., DMF) with K₂CO₃ at 120°C for 12–48 hours (65–78% yield) .

    • Key Factors : Catalyst choice, solvent polarity, temperature, and reaction time.
    MethodCatalyst/SolventTemperature (°C)Yield (%)Reference
    Friedel-CraftsAlCl₃ / DCM0–2560–75
    Cross-CouplingNi(II) / THF8072–85
    Nucleophilic SubstitutionK₂CO₃ / DMF12065–78

Q. What analytical techniques are recommended for characterizing this compound?

  • Techniques :

  • ¹H/¹³C/¹⁹F NMR : For structural confirmation. The ¹⁹F NMR shows a singlet at δ -62 ppm for trifluoromethyl groups .
  • HRMS : Validates molecular weight (theoretical exact mass: 326.0464 g/mol for C₁₅H₈F₆O; error <5 ppm) .
  • HPLC : Purity assessment using C18 columns with acetonitrile/water gradients (≥95% purity) .

Q. What are the primary research applications of this compound?

  • Material Science : As a photoinitiator in polymer chemistry due to its UV absorption (λmax ~320 nm) .
  • Medicinal Chemistry : As a scaffold for tubulin polymerization inhibitors, with derivatives showing antiproliferative activity in cancer cell lines (IC₅₀: 0.5–2.0 µM) .
  • Antimicrobial Studies : Bis-phenyl methanone derivatives exhibit biofilm inhibition (40–60% reduction in P. aeruginosa biomass) .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize fluorinated by-products during synthesis?

  • Strategies :

  • Use anhydrous solvents (e.g., DCM) to prevent hydrolysis of trifluoromethyl groups.
  • Optimize catalyst loading (e.g., 5–10 mol% Ni(II)) to reduce side reactions .
  • Monitor reaction progress via TLC or in situ ¹⁹F NMR to terminate at maximal conversion .

Q. What computational methods predict the photophysical properties of this compound?

  • Approaches :

  • TD-DFT : B3LYP/6-311+G(d,p) level predicts UV-Vis spectra (λmax: 320 nm in chloroform, ±5 nm experimental deviation) .
  • Solvatochromic Modeling : Polarizable Continuum Model (PCM) evaluates solvent effects on electronic transitions .

Q. How should researchers address discrepancies in reported biological activities of derivatives?

  • Methodology :

  • Standardize assays using CLSI guidelines for MIC testing.
  • Verify compound stability via pre/post-assay HPLC .
  • Test against isogenic bacterial strains to isolate resistance mechanisms. A 2023 study noted 40% variability in biofilm inhibition across P. aeruginosa strains .

Q. What mechanistic insights explain the compound’s role in tubulin inhibition?

  • Findings :

  • Derivatives bind to the colchicine site, disrupting microtubule assembly (Kd: 1.2–3.8 µM) .
  • Trifluoromethyl groups enhance hydrophobic interactions with β-tubulin residues (docking score: -9.2 kcal/mol) .

Q. How does substituent positioning (para vs. meta) affect electronic properties?

  • Analysis :

  • Para-substitution maximizes conjugation, reducing HOMO-LUMO gaps (ΔE: 4.1 eV vs. 4.5 eV for meta) .
  • Electrostatic potential maps show para-CF₃ groups increase electron-withdrawing effects, stabilizing radical intermediates in photopolymerization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.